

# Assessing the cost-effectiveness of **Pevisone** in comparison to newer antifungals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Pevisone**

Cat. No.: **B1217728**

[Get Quote](#)

## **Pevisone vs. Newer Antifungals: A Cost-Effectiveness Analysis for Researchers**

A detailed comparison of **Pevisone**, a combination of econazole nitrate and triamcinolone acetonide, with newer topical antifungal agents for the treatment of superficial fungal infections, supported by available clinical data and a review of their mechanisms of action.

In the landscape of topical antifungal treatments, the combination therapy **Pevisone**, which leverages the broad-spectrum antifungal activity of econazole nitrate and the anti-inflammatory properties of triamcinolone acetonide, has long been a therapeutic option. However, the advent of newer antifungal agents has prompted a re-evaluation of the cost-effectiveness of established treatments. This guide provides a comparative analysis of **Pevisone** against more recent alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their work.

## **Executive Summary**

**Pevisone** offers a dual-action approach by targeting both the fungal infection and the associated inflammation. While direct head-to-head clinical trials comparing **Pevisone** to the latest generation of topical antifungals are limited, this guide synthesizes available efficacy data, examines mechanisms of action, and provides a cost comparison to assess its relative cost-effectiveness. Newer agents may offer improved mycological cure rates or shorter

treatment durations, but the integrated anti-inflammatory component of **Pevisone** provides a distinct advantage in managing symptomatic inflammatory fungal infections.

## Comparative Efficacy

A definitive comparison of clinical efficacy is challenging due to the lack of direct comparative trials. The available data for econazole nitrate, a key component of **Pevisone**, and newer agents are presented below for common indications such as tinea pedis (athlete's foot) and tinea cruris (jock itch).

Table 1: Efficacy of **Pevisone** (Econazole Nitrate) and Newer Antifungals in Clinical Trials

| Drug/Regimen              | Indication               | Comparator             | Primary Efficacy Endpoint          | Results                                               |
|---------------------------|--------------------------|------------------------|------------------------------------|-------------------------------------------------------|
| Econazole Nitrate 1% Foam | Interdigital Tinea Pedis | Vehicle Foam           | Complete Cure Rate at Day 43       | 24.3% vs 3.6% for vehicle[1][2]                       |
| Luliconazole 1% Cream     | Interdigital Tinea Pedis | Vehicle Cream          | Complete Clearance at Day 42       | 26.4% vs 1.9% for vehicle[3]                          |
| Luliconazole 1% Cream     | Tinea Cruris             | Vehicle Cream          | Complete Clearance at Day 28       | 21.2% vs 4.4% for vehicle[4]                          |
| Luliconazole 1% Cream     | Tinea Cruris/Corporis    | Clotrimazole 1% Cream  | Cure Rate at End of Treatment      | 98.93% vs 95.28%[5][6]                                |
| Luliconazole 1% Cream     | Tinea Cruris/Corporis    | Amorolfine 0.25% Cream | Clinical Cure Rate                 | 85% vs 72%[7]                                         |
| Sertaconazole 2% Cream    | Tinea Corporis/Cruris    | Luliconazole 1% Cream  | Reduction in Total Composite Score | Significantly greater reduction with sartaconazole[8] |

It is important to note that the econazole data is for a foam formulation, not the cream found in **Pevisone**. The combination with triamcinolone in **Pevisone** is expected to provide more rapid relief of inflammatory symptoms like itching and redness compared to antifungal-only treatments.

## Cost Comparison

The cost of antifungal medications can vary significantly based on formulation, brand versus generic availability, and pharmacy pricing. The following table provides an approximate cost comparison.

Table 2: Illustrative Cost Comparison of Topical Antifungals

| Drug                         | Formulation     | Approximate Price (USD)                     |
|------------------------------|-----------------|---------------------------------------------|
| Econazole Nitrate 1%         | Cream           | Varies by manufacturer                      |
| Triamcinolone Acetonide 0.1% | Cream           | Varies by manufacturer                      |
| Luliconazole 1%              | Cream (60g)     | ~\$172.20 (Generic)[3]                      |
| Efinaconazole 10%            | Solution (4mL)  | ~\$920.84 (Brand - Jublia)[9]               |
| Tavaborole 5%                | Solution (10mL) | ~\$61.60 - \$1,371.03<br>(Generic/Brand)[4] |

Note: Prices are for illustrative purposes and can vary. **Pevisone** is a combination product, and its price will differ from the individual components.

## Mechanisms of Action: Signaling Pathways

The antifungal agents discussed employ distinct mechanisms to inhibit fungal growth. These pathways are visualized below using the Graphviz DOT language.

## Econazole and Luliconazole (Azole Antifungals)

Econazole and luliconazole are both azole antifungals that target the fungal cell membrane. They inhibit the enzyme lanosterol 14 $\alpha$ -demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10]



[Click to download full resolution via product page](#)

Caption: Mechanism of action for azole antifungals.

## Triamcinolone Acetonide (Corticosteroid)

Triamcinolone acetonide, the corticosteroid component of **Pevisone**, acts by suppressing the inflammatory response. It binds to glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of pro-inflammatory genes.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Econazole nitrate foam 1% for the treatment of tinea pedis: results from two double-blind, vehicle-controlled, phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A Randomized, Multicenter, Double-Blind, Vehicle-Controlled Study Evaluating the Efficacy and Safety of Luliconazole Cream 1% Once Daily for 7 Days in Patients Aged  $\geq$  12 Years With Tinea Cruris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Efficacy, Safety, and Cost Evaluation of the Topical Luliconazole Therapy versus Topical Clotrimazole Therapy in Patients with Localized Dermatophytosis in a Tertiary Care Hospital: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Cost Evaluation of the Topical Luliconazole Therapy versus Topical Clotrimazole Therapy in Patients with Localized Dermatophytosis in a Tertiary Care Hospital: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. Comparison of efficacy, safety, and cost-effectiveness of sertaconazole and luliconazole cream in patients with dermatophytoses: A prospective, randomized, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the cost-effectiveness of Pevisone in comparison to newer antifungals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217728#assessing-the-cost-effectiveness-of-pevisone-in-comparison-to-newer-antifungals>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)